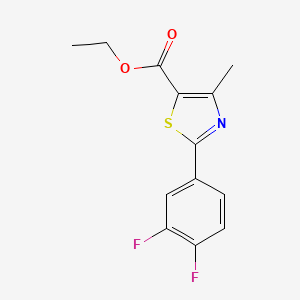

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate

CAS No.: 317319-19-0

Cat. No.: VC4328121

Molecular Formula: C13H11F2NO2S

Molecular Weight: 283.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 317319-19-0 |

|---|---|

| Molecular Formula | C13H11F2NO2S |

| Molecular Weight | 283.29 |

| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 |

| Standard InChI Key | XUQTVAQXMSEFBW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C |

Introduction

Structural and Molecular Characteristics

The compound features a thiazole ring substituted with a 4-methyl group at position 4 and a 3,4-difluorophenyl moiety at position 2. The ester functional group at position 5 completes the structure. While no crystallographic data exists for this exact molecule, related thiazole derivatives exhibit planar geometries with dihedral angles between the thiazole and aryl groups ranging from 15° to 35° .

Table 1: Comparative Molecular Properties of Analogous Thiazole Derivatives

Synthetic Pathways and Optimization

While no published procedure explicitly targets the 3,4-difluorophenyl variant, established methods for analogous compounds suggest feasible routes:

Thiazole Ring Formation

The Hantzsch thiazole synthesis remains the most likely pathway, involving condensation of a substituted α-halo ketone with a thioamide. For example, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is synthesized via reaction of ethyl 2-chloroacetoacetate with 4-hydroxybenzene-1-thiocarboxamide . Adaptation for the difluorophenyl variant would require 3,4-difluorothiobenzamide as a precursor.

Fluorination Strategies

Introducing fluorine atoms typically employs:

-

Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide

Key Challenge: Ortho/para-directing effects of existing substituents may complicate regioselective difluorination. Computational modeling (e.g., DFT studies) could optimize reaction conditions.

Physicochemical Properties

Solubility and Stability

Predicted aqueous solubility (ESOL model): 0.0087 mg/mL (−4.53 logS) . The ester group confers sensitivity to hydrolysis under alkaline conditions, necessitating storage at pH 5–7.

Spectroscopic Characterization

-

IR: Expected peaks at 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N thiazole), and 1250–1150 cm⁻¹ (C-F stretch)

-

¹H NMR: Downfield shifts for aromatic protons ortho to fluorine (δ 7.5–7.8 ppm) and methyl groups (δ 2.4–2.6 ppm)

No patents directly reference this compound. However, CN111039891 (2020) details methods for synthesizing related thiazole esters, emphasizing:

Research Frontiers

Critical knowledge gaps include:

-

Synthetic Scalability: Continuous flow chemistry approaches for safer handling of fluorinating agents

-

Structure-Activity Relationships: Impact of difluoro substitution on target binding affinity

-

Degradation Pathways: LC-MS studies of hydrolytic and photolytic products

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume